PDK1 Enzymatic Inhibition: This Compound vs. VER-246608 as ATP-Competitive PDK1 Inhibitor
In a ChEMBL-deposited enzymatic inhibition assay using human PDK1 with MBP substrate, N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibited an IC50 greater than 10,000 nM, representing essentially no measurable target engagement [1]. By contrast, the ATP-competitive PDK1 inhibitor VER-246608 (CAS 1684386-71-7) demonstrates an IC50 of 35 nM under comparable assay conditions in independent literature reports . The >285-fold difference in potency establishes the target compound as functionally inactive at PDK1, a critical distinction for any application requiring assured absence of PDK1-mediated effects.
| Evidence Dimension | PDK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | VER-246608: IC50 = 35 nM (PDK-1) |
| Quantified Difference | >285-fold weaker than VER-246608 |
| Conditions | Human PDK1 enzyme assay with MBP substrate (ChEMBL_1546942) |
Why This Matters
Researchers selecting PDK1 inhibitors for functional studies must exclude this compound as an active PDK1 ligand; its near-inactive profile defines it as a negative-control or scaffold-engineering candidate rather than a pharmacological probe.
- [1] Reddy MV, Akula B, Jatiani S, et al. BindingDB ChEMBL_1546942 (CHEMBL3748045). IC50 > 10,000 nM against human PDK1 using MBP substrate. View Source
